molecular formula C11H9ClN2S B1471613 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine CAS No. 1412957-62-0

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine

Cat. No.: B1471613
CAS No.: 1412957-62-0
M. Wt: 236.72 g/mol
InChI Key: JGANDDDWSWSACK-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a thiophen-3-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of 2-cyclopropyl-4-chloro-6-(thiophen-3-yl)pyrimidine with suitable reagents under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophen-3-yl group.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-chloro-6-(thiophen-2-yl)pyrimidine: Similar structure but with the thiophenyl group at the 2-position.

    4-Chloro-2-cyclopropyl-6-(phenyl)pyrimidine: Similar structure but with a phenyl group instead of a thiophenyl group.

    4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine: Similar structure but with a furan-3-yl group instead of a thiophenyl group.

Uniqueness

4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can impart distinct chemical and biological properties. The presence of the thiophen-3-yl group, in particular, can influence its electronic properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-thiophen-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGANDDDWSWSACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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